
2-chloro-4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of benzamides and has been studied extensively for its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has shown that similar compounds, particularly those with halogen substitutions like chloro and fluoro, along with a benzamide moiety, have been synthesized and evaluated for their antimicrobial properties. For instance, compounds with structural elements resembling the one have been tested against a range of bacterial and fungal strains, showing significant activity at low concentrations against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity has been correlated with the presence of halogen atoms, which could imply that the specific compound may also possess similar bioactive properties (Limban et al., 2011).
Molecular Imaging and Neuroscience
Compounds structurally related to 2-chloro-4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide have been used as molecular imaging probes, particularly in the context of neuroscience. For example, derivatives with fluoro substitutions have been applied in positron emission tomography (PET) to study receptor densities in the brain, which could suggest potential applications of the compound in similar neurological or imaging studies (Kepe et al., 2006).
Drug-DNA Interactions
The study of drug-DNA interactions is crucial in understanding the mechanism of action of potential therapeutic agents. Compounds with benzamide structures have been investigated for their ability to bind with DNA, which is a significant area of research for anticancer and antimicrobial drug development. Studies on similar compounds provide insights into the intermolecular forces at play in such interactions, which could be relevant for the compound (Bischoff et al., 1998).
Crystal Structure and Material Science
The crystal structure analysis of similar compounds can provide valuable information about the material properties and potential applications in material science. For instance, the study of crystal structures involving halogen substitutions in benzamide compounds has led to insights into weak interactions that can influence the packing and stability of molecular crystals. Such information can be crucial for designing materials with specific properties (Chopra & Row, 2005).
Mécanisme D'action
Target of Action
The primary target of the compound is currently unknown. Similar compounds have been known to target enzymes such as phosphodiesterases . The role of these targets is to regulate the intracellular levels of cyclic nucleotides and are involved in signal transduction.
Mode of Action
Based on its structure, it may involve nucleophilic substitution or free radical reactions . In a typical nucleophilic substitution, the compound could act as a nucleophile, donating an electron pair to an electrophilic carbon on the target molecule. In a free radical reaction, the compound could generate a free radical that can react with other molecules in the cell .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. If it targets phosphodiesterases, it could affect the cyclic AMP or cyclic GMP pathways, which are involved in many cellular processes including inflammation, smooth muscle relaxation, and cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. If it targets phosphodiesterases, it could increase the levels of cyclic nucleotides in the cell, leading to changes in cell signaling and potentially resulting in effects such as anti-inflammation or smooth muscle relaxation .
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c1-22-12-5-2-10(3-6-12)15(20)9-19-16(21)13-7-4-11(18)8-14(13)17/h2-8,15,20H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQDANVJEKGOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

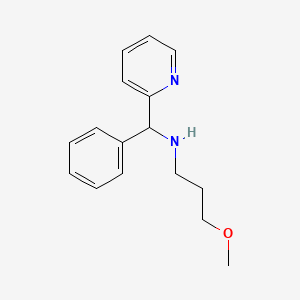
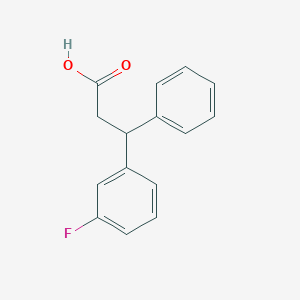
![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2884301.png)
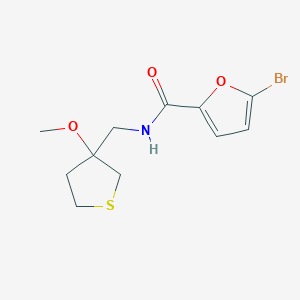
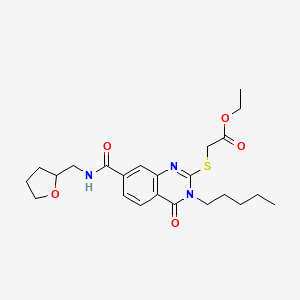
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2884307.png)
![methyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2884308.png)
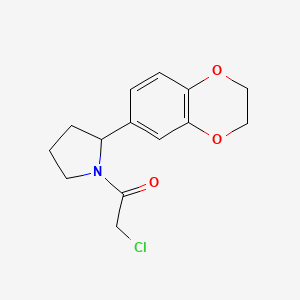
![1-(2,5-dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2884313.png)
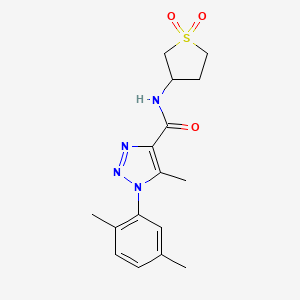
![[1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2884315.png)

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/no-structure.png)
